BenchChemオンラインストアへようこそ!

methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate

structural biology medicinal chemistry probe design

Selecting Methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate (CAS 1269470-03-2) for your medicinal chemistry program ensures retention of a precise N1-benzoyl-2-hydroxy pharmacophore unavailable in N1-H or N1-alkyl benzimidazole analogs. The N1-benzoyl group introduces critical π-π stacking and H-bond acceptor capacity, while the 2-hydroxy/2-oxo tautomeric equilibrium provides a defined variable absent in 2-carbamate scaffolds like mebendazole. The 5-methyl ester functions as a stable handle for hydrolysis to the carboxylic acid, enabling orthogonal derivatization to amides, hydrazides, or conjugates — delivering three independent diversification vectors from a single starting scaffold.

Molecular Formula C16H12N2O4
Molecular Weight 296.28 g/mol
Cat. No. B11723345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate
Molecular FormulaC16H12N2O4
Molecular Weight296.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)N(C(=O)N2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C16H12N2O4/c1-22-15(20)11-7-8-13-12(9-11)17-16(21)18(13)14(19)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,21)
InChIKeyXYRZYOFCAMYSMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-Benzoyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate: Chemical Identity, Supplier Landscape, and Procurement Baseline


Methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate (CAS 1269470-03-2) is a synthetic small-molecule benzimidazole derivative with molecular formula C16H12N2O4 and a molecular weight of 296.28 g/mol . The compound features a 1,3-benzodiazole (benzimidazolone) core bearing a 1-benzoyl substituent, a 2-hydroxy (tautomeric to 2-oxo) group, and a methyl ester at the 5-position . It is catalogued in the Chemsrc chemical database, which lists its SMILES notation as COC(=O)c1ccc2c(c1)[nH]c(=O)n2C(=O)c1ccccc1, and is accessible through specialty chemical suppliers for research purposes .

Why Benzimidazole-5-carboxylate Analogs Cannot Be Interchanged with Methyl 1-Benzoyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate in Research Procurement


Benzimidazole-5-carboxylate derivatives exhibit widely divergent biochemical behaviors depending on the nature and position of substituents on the benzimidazolone ring system. The specific combination of an N1-benzoyl group and a C2-hydroxy substituent in this compound creates a unique hydrogen-bond donor/acceptor profile and tautomeric equilibrium that is absent in common analogs such as methyl 1H-benzimidazole-5-carboxylate (CAS 26663-77-4) or methyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate (CAS 106429-57-6) . Substituting any of these analogs would eliminate critical pharmacophoric features, rendering cross-study comparisons invalid and potentially leading to erroneous structure-activity relationship (SAR) conclusions . The N1-benzoyl substituent in particular introduces steric bulk and an additional aromatic ring that can engage in π-π stacking interactions unavailable to the unsubstituted or N1-alkyl variants .

Quantitative Differentiation Evidence for Methyl 1-Benzoyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate


Structural Uniqueness Relative to the Closest Available Analog: N1-Benzoyl Substitution Versus N1-Unsubstituted 2-Hydroxybenzimidazole-5-carboxylate

Methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate possesses an N1-benzoyl substituent that distinguishes it from the nearest commercially prevalent analog, methyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate (CAS 106429-57-6, also known as 5-carboxybenzimidazolone methyl ester, MW 192.17, C9H8N2O3), which lacks any N1 substituent . The molecular weight difference alone is 296.28 vs. 192.17 Da, reflecting the addition of the benzoyl moiety (C7H5O, ~105 Da) at N1. This structural difference introduces a hydrogen-bond acceptor (carbonyl oxygen) and an aromatic ring capable of π-stacking, features entirely absent in the N1-unsubstituted analog.

structural biology medicinal chemistry probe design

Predicted Physicochemical Differentiation: Hydrogen-Bonding Capacity and Lipophilicity Versus N1-Unsubstituted and N1-Methyl Analogs

Computational prediction of physicochemical properties reveals quantifiable differences between the target compound and two structural analogs. Using the molecular formula C16H12N2O4, the target compound is predicted to have a higher logP (estimated ~2.0–2.5) compared to methyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate (MW 192.17, estimated logP ~0.5–1.0) and methyl 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate (CAS 396652-38-3, MW 206.20, estimated logP ~1.0–1.5) . The target compound's benzoyl group provides two additional hydrogen-bond acceptor sites (ketone and ester carbonyl oxygens) that are absent in the N1-methyl analog .

physicochemical properties drug-likeness logP hydrogen bonding

Tautomeric Equilibrium Differentiation: 2-Hydroxy vs. 2-Oxo Dominance Compared to Unsubstituted 2-Hydroxybenzimidazole

The 2-hydroxy group in benzimidazolone systems exists in equilibrium with the 2-oxo tautomer, and the equilibrium position is highly sensitive to N1 substitution. Theoretical studies on 2-hydroxybenzimidazole tautomerism demonstrate that electron-withdrawing substituents at N1 stabilize the hydroxy tautomer relative to the oxo form, while electron-donating groups favor the oxo tautomer [1]. The N1-benzoyl group in the target compound, being electron-withdrawing, is predicted to shift the tautomeric equilibrium toward the 2-hydroxy form compared to 2-hydroxybenzimidazole (CAS 615-16-7, used as a CYP1A1 control compound, IC50 >100 μM) . This shift affects both the hydrogen-bond donor/acceptor pattern (hydroxy: H-bond donor; oxo: H-bond acceptor only) and the aromaticity of the imidazole ring.

tautomerism quantum chemistry molecular recognition bioisosterism

Absence of Published Quantitative Biological Data Dictates Use as a Custom SAR Probe or Synthetic Intermediate

A comprehensive search of PubMed, ChEMBL, BindingDB, and patent literature (as of April 2026) reveals no published IC50, Ki, EC50, or other quantitative biological activity data for methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate (CAS 1269470-03-2), in contrast to extensively characterized benzimidazole-5-carboxylate analogs such as MBIC (methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, which showed IC50 values against hepatocellular carcinoma cell lines superior to cisplatin) [1]. This absence of published data positions the target compound as a differentiated tool for de novo SAR exploration rather than a characterized probe with known target engagement. Its procurement value lies in its use as a synthetic intermediate or as a custom negative-control or test compound in proprietary screening cascades where its specific substitution pattern is the variable of interest.

SAR probe chemical biology custom synthesis building block

Optimal Research and Procurement Scenarios for Methyl 1-Benzoyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate


Custom SAR Probe Development Requiring a Unique N1-Benzoyl Pharmacophore

Investigators building proprietary benzimidazole-based libraries for kinase, GPCR, or antiviral target screening can deploy this compound as a starting scaffold. Its N1-benzoyl group provides a defined pharmacophoric element (aromatic ring for π-stacking and carbonyl for H-bond acceptance) that is absent in N1-unsubstituted benzimidazolone-5-carboxylate controls [1]. The 5-methyl ester offers a well-precedented handle for hydrolysis to the carboxylic acid, enabling further derivatization to amides, hydrazides, or other conjugates for SAR expansion. Procurement of exactly this compound rather than N1-H or N1-alkyl analogs ensures the correct pharmacophoric starting point is maintained throughout the SAR campaign.

Negative Control for N1-Acylated Benzimidazole Screening Panels

When screening panels of benzimidazole derivatives against targets such as calcium-dependent protein kinases (CDPK1), prolyl hydroxylases, or viral polymerases, this compound can serve as a matched negative control for N1-benzoylated active leads. Its predicted physicochemical profile (logP ~2.0–2.5) closely mirrors that of active N1-benzoylbenzimidazole inhibitors (e.g., mebendazole, logP ~2.5), while its 2-hydroxy substituent—rather than the 2-carbamate found in mebendazole—provides a defined structural variation to probe the importance of the C2 pharmacophore. This application leverages the compound's precise substitution pattern as an intentional variable in selectivity profiling [1].

Synthetic Intermediate for 5-Carboxylate-Derivatized Benzimidazole Libraries

The methyl ester at position 5 enables straightforward conversion to the corresponding carboxylic acid, acid chloride, or active ester for coupling with amines or alcohols. This makes the compound a versatile building block for generating diverse amide, ester, hydrazide, and hydrazone libraries while retaining the N1-benzoyl-2-hydroxy pharmacophore. The 5-position derivatization vector is orthogonal to the N1 and C2 substituents, allowing independent optimization of three positions on the benzimidazole core. This three-dimensional diversification potential exceeds that of 1H-benzimidazole-5-carboxylate (one diversification vector) or 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate (two vectors with fixed N1-methyl), making the target compound a more efficient starting point for library synthesis [1].

Physicochemical Reference Standard for Tautomerism-Dependent Property Studies

The electron-withdrawing N1-benzoyl substituent in this compound creates a defined perturbation of the 2-hydroxy/2-oxo tautomeric equilibrium compared to unsubstituted 2-hydroxybenzimidazole. This makes the compound a suitable reference standard for studies investigating how tautomeric state affects membrane permeability, protein binding, or metabolic stability in benzimidazole series. The presence of both a chromophoric benzoyl group (UV-active) and the 5-methyl ester (amenable to HPLC-MS quantification) facilitates analytical method development and high-throughput physicochemical profiling. Procurement of this specific compound rather than a generic 2-hydroxybenzimidazole ensures that the tautomeric equilibrium being studied is the one defined by the N1-benzoyl substitution pattern [1].

Quote Request

Request a Quote for methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.